

## Primary Kinase Targets of Dorsomorphin: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dorsomorphin**, also known as Compound C, was initially identified as a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made **Dorsomorphin** a valuable tool for dissecting the roles of these signaling pathways in various biological processes, from cellular metabolism and autophagy to embryonic development and disease pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical guide provides a comprehensive overview of the primary kinase targets of **Dorsomorphin**, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

## Data Presentation: Quantitative Inhibition of Primary Kinase Targets

The following tables summarize the in vitro inhibitory activity of **Dorsomorphin** against its key kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.



| Target<br>Kinase | Parameter | Value (nM) | Species                  | Assay<br>Conditions                                                           | Reference(s     |
|------------------|-----------|------------|--------------------------|-------------------------------------------------------------------------------|-----------------|
| AMPK             | Ki        | 109        | Rat                      | Cell-free<br>assay, in the<br>absence of<br>AMP                               | [1][2][4][5][9] |
| IC50             | 234.6     | Human      | In vitro kinase<br>assay | [6]                                                                           |                 |
| ALK2<br>(ACVR1)  | IC50      | ~200       | Human                    | BRE-<br>Luciferase<br>reporter<br>assay with<br>constitutively<br>active ALK2 | [10]            |
| ALK3<br>(BMPR1A) | IC50      | ~500       | Human                    | BRE-<br>Luciferase<br>reporter<br>assay with<br>constitutively<br>active ALK3 | [10]            |
| ALK6<br>(BMPR1B) | IC50      | 5000-10000 | Human                    | BRE-<br>Luciferase<br>reporter<br>assay with<br>constitutively<br>active ALK6 | [10]            |
| VEGFR2<br>(KDR)  | IC50      | <250       | Human                    | In vitro kinase<br>assay                                                      | [7]             |

# Signaling Pathways Bone Morphogenetic Protein (BMP) Signaling Pathway



**Dorsomorphin** inhibits the canonical BMP signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. BMPs can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.



Click to download full resolution via product page

BMP Signaling Pathway Inhibition by **Dorsomorphin**.

## AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase LKB1 phosphorylates the  $\alpha$  subunit at threonine 172, leading to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.





Click to download full resolution via product page

AMPK Signaling Pathway Inhibition by **Dorsomorphin**.

## Experimental Protocols In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor for AMPK[9].

#### 1. Materials:

Partially purified liver AMPK from male Sprague-Dawley rats.



- SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.
- [y-<sup>33</sup>P]ATP.
- Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl<sub>2</sub>, 0.025% BSA, and 0.8 mM DTT.
- 100 μM AMP.
- Dorsomorphin stock solution in DMSO.
- 1% Phosphoric acid (H₃PO₄).
- 96-well MultiScreen plates.

#### 2. Procedure:

- Prepare a 100  $\mu$ l reaction mixture containing 100  $\mu$ M AMP, 100  $\mu$ M ATP (with 0.5  $\mu$ Ci <sup>33</sup>P-ATP per reaction), and 50  $\mu$ M SAMS peptide in the assay buffer.
- Add varying concentrations of **Dorsomorphin** (dissolved in DMSO) to the reaction mixture.
   Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction mixture for 30 minutes at 30°C.
- Stop the reaction by adding 80 μl of 1% H<sub>3</sub>PO<sub>4</sub>.
- Transfer 100 μl aliquots of the stopped reaction to a 96-well MultiScreen plate.
- Wash the plate three times with 1% H<sub>3</sub>PO<sub>4</sub> to remove unincorporated [y-<sup>33</sup>P]ATP.
- Determine the amount of <sup>33</sup>P incorporated into the SAMS peptide using a scintillation counter (e.g., Top-count).



Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using
the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km × (1 +
I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant
for ATP, and I is the inhibitor concentration.

## In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the IC50 of an inhibitor against a purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

- 1. Materials:
- Purified recombinant human ALK2 (ACVR1) kinase.
- Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA).
- Dorsomorphin stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.
- 2. Procedure:
- Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
- Dispense the master mix into the wells of a 96-well plate.
- Add varying concentrations of **Dorsomorphin** (or vehicle control) to the wells.
- Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This
  reagent stops the kinase reaction and initiates a luminescent signal proportional to the
  amount of remaining ATP.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each **Dorsomorphin** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

## In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of **Dorsomorphin** against VEGFR2 using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

#### 1. Materials:

- VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase substrate, ATP, and kinase assay buffer).
- Dorsomorphin stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.

#### 2. Procedure:

- Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.
- Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
- Add the master mix to each well of a 96-well plate.



- Add 5 μl of serially diluted **Dorsomorphin** to the "Test Inhibitor" wells. Add 5 μl of diluent solution to the "Blank" and "Positive Control" wells.
- Add 20 μl of 1x Kinase Buffer to the "Blank" wells.
- Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.
- Initiate the reaction by adding 20 μl of the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
- Incubate the plate at 30°C for 45 minutes.
- Add 50 µl of Kinase-Glo™ MAX reagent to each well.
- Incubate at room temperature for 15 minutes.
- Measure the luminescence using a microplate reader.
- Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50.

## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for screening and characterizing a kinase inhibitor like **Dorsomorphin**.





Click to download full resolution via product page

General Workflow for Kinase Inhibitor Characterization.



### Conclusion

**Dorsomorphin** is a multi-targeted kinase inhibitor with primary activities against AMPK and the type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the extensive characterization of its inhibitory profile. However, researchers and drug development professionals must consider its off-target effects, particularly on VEGFR2, when interpreting experimental results. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for the effective use and understanding of **Dorsomorphin** in a research setting. Careful experimental design, including the use of appropriate controls and consideration of inhibitor concentrations, is crucial for obtaining reliable and interpretable data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Dorsomorphin (BML-275) | AMPK inhibitor | TargetMol [targetmol.com]
- 4. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]



• To cite this document: BenchChem. [Primary Kinase Targets of Dorsomorphin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670891#primary-kinase-targets-of-dorsomorphin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com